molecular formula C13H11N3O2S B11099191 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11099191
M. Wt: 273.31 g/mol
InChI Key: BZLLZRNKRZDYHA-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide, also known by its chemical formula C₁₁H₁₁N₃OS, is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes:: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves several steps. One common approach is the condensation of 5-ethyl-1,3,4-thiadiazole-2-amine with 1-benzofuran-2-carboxylic acid. The reaction typically occurs under mild conditions, yielding the desired compound.

Industrial Production:: While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. These methods often involve optimization for yield, cost, and safety.

Chemical Reactions Analysis

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction processes may yield corresponding amines or other reduced derivatives.

    Substitution: Substitution reactions at the thiadiazole ring or benzofuran moiety are possible.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids play crucial roles.

    Major Products: These reactions yield derivatives with modified functional groups, impacting solubility, bioactivity, and stability.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers explore N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide derivatives for potential drug candidates due to their diverse chemical properties.

    Materials Science: Its unique structure makes it useful for designing novel materials.

Biology and Medicine:: Industry::

    Agrochemicals: Potential use in pesticides or herbicides.

    Pharmaceuticals: Building blocks for drug development.

Mechanism of Action

The precise mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide stands out for its unique structure, similar compounds include other thiadiazole derivatives and benzofuran-based molecules.

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H11N3O2S/c1-2-11-15-16-13(19-11)14-12(17)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,14,16,17)

InChI Key

BZLLZRNKRZDYHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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